molecular formula C13H25N3O4S B7211689 Tert-butyl 3-(4-sulfamoylpiperidin-1-yl)azetidine-1-carboxylate

Tert-butyl 3-(4-sulfamoylpiperidin-1-yl)azetidine-1-carboxylate

Cat. No.: B7211689
M. Wt: 319.42 g/mol
InChI Key: BLYMYVCWMGSVDW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-sulfamoylpiperidin-1-yl)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a piperidine ring, and a sulfamoyl group

Properties

IUPAC Name

tert-butyl 3-(4-sulfamoylpiperidin-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4S/c1-13(2,3)20-12(17)16-8-10(9-16)15-6-4-11(5-7-15)21(14,18)19/h10-11H,4-9H2,1-3H3,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYMYVCWMGSVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-sulfamoylpiperidin-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the azetidine intermediate.

    Addition of the Sulfamoyl Group: The sulfamoyl group is added via a sulfonation reaction, typically using reagents like sulfamoyl chloride or sulfamic acid.

    Protection with Tert-butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group, usually achieved through esterification with tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-sulfamoylpiperidin-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and halides under various conditions (e.g., basic, acidic, or neutral).

Major Products

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Amines, alcohols, and other reduced derivatives.

    Substitution Products: Various substituted azetidine and piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(4-sulfamoylpiperidin-1-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-sulfamoylpiperidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit certain enzymes, such as carbonic anhydrases, by binding to the active site and blocking substrate access. Additionally, the piperidine and azetidine rings may interact with various receptors and ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 4-acetylpiperidine-1-carboxylate
  • Tert-butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(4-sulfamoylpiperidin-1-yl)azetidine-1-carboxylate is unique due to the presence of the sulfamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with enzymes and receptors, making it a valuable scaffold for drug development and other scientific applications.

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